Octamethylcyclotetrasiloxane

Catalog No.
S576143
CAS No.
556-67-2
M.F
C8H24O4Si4
M. Wt
296.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylcyclotetrasiloxane

CAS Number

556-67-2

Product Name

Octamethylcyclotetrasiloxane

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Molecular Formula

C8H24O4Si4

Molecular Weight

296.61 g/mol

InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3

InChI Key

HMMGMWAXVFQUOA-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.056 mg/L at 23 °C
In synthetic seawater water, 0.033 mg/L at 25 °C
Soluble in carbon tetrachloride
Solubility in water: none

Synonyms

2,2,4,4,6,6,8,8-Octamethylcyclotetrasiloxane; Abil K 4; Cyclic dimethylsiloxane tetramer; D 4; DC 244; DC 344; DC 5258; DWQ 110; DWQ 120; Dabco DC 5258; Dow Corning 244; Dow Corning 244 Fluid; Dow Corning 344; KF 994; LS 8620; Mirasil CM 4; NSC 34567

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

The exact mass of the compound Octamethylcyclotetrasiloxane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.69e-08 min water, 0.056 mg/l at 23 °cin synthetic seawater water, 0.033 mg/l at 25 °csoluble in carbon tetrachloridesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345674. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. It belongs to the ontological category of organosilicon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Humectant; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Octamethylcyclotetrasiloxane (D4, CAS: 556-67-2) is a high-purity cyclic siloxane tetramer functioning as a critical monomer and precursor in advanced materials synthesis. As a room-temperature liquid (melting point 17.5 °C) with a boiling point of 175 °C, D4 provides an optimal balance of volatility and stability for continuous-feed industrial processes. It is fundamentally differentiated from linear siloxanes by its cyclic structure, which enables ring-opening polymerization (ROP) to form high-molecular-weight polydimethylsiloxane (PDMS) elastomers and serves as a structural template in chemical vapor deposition (CVD) for low-k dielectric films. Its baseline vapor pressure (approx. 132 Pa at 25 °C) ensures consistent mass transport in vapor-phase deposition systems, making it a foundational procurement choice for both bulk silicone manufacturing and precision thin-film fabrication [1].

Substituting D4 with adjacent cyclic homologues like hexamethylcyclotrisiloxane (D3) or decamethylcyclopentasiloxane (D5) severely disrupts process kinetics and handling workflows. D3 is a highly strained, solid compound at room temperature (melting point ~64 °C) that polymerizes 100 to 1,000 times faster than D4, leading to kinetically controlled, highly exothermic reactions that are difficult to manage in large-scale equilibrium ROP. Conversely, D5 exhibits significantly lower ring strain and reactivity, requiring extended reaction times or harsher catalytic conditions to achieve comparable polymer yields. Furthermore, in vapor-phase applications like CVD, D5's lower vapor pressure (33.2 Pa at 25 °C) drastically reduces deposition rates compared to D4, making generic substitution unviable for precision thin-film manufacturing and continuous-feed polymer synthesis [1].

Controlled Reactivity in Equilibrium Polymerization vs. D3

D4 is the industry standard for equilibrium ROP because its moderate ring strain allows for highly controlled polymerization. Kinetic studies of anionic ROP demonstrate that D4 has an activation energy of approximately 18.1 kcal/mol, whereas the highly strained D3 trimer has an activation energy of only 11.0 kcal/mol. Consequently, the specific polymerization rate of D3 is 2 to 3 orders of magnitude higher than that of D4. This extreme reactivity makes D3 suitable for specialized kinetically controlled synthesis but unsuitable for standard large-scale equilibrium processes, where D4 provides the necessary thermal and kinetic control to achieve uniform, high-molecular-weight PDMS without runaway exotherms [1].

Evidence DimensionROP Activation Energy and Reaction Rate
Target Compound DataD4: Activation energy ~18.1 kcal/mol; controlled equilibrium rate
Comparator Or BaselineD3: Activation energy ~11.0 kcal/mol; 100-1000x faster rate
Quantified DifferenceD3 polymerizes 2-3 orders of magnitude faster with a 39% lower activation energy than D4.
ConditionsAnionic ring-opening polymerization in solution

Buyers scaling up PDMS synthesis must procure D4 to maintain controllable equilibrium reaction kinetics, avoiding the runaway reactivity and exotherms associated with D3.

Vapor Pressure Advantage for High-Rate CVD vs. D5

In plasma-enhanced and hot-filament CVD processes for low-k dielectric films, precursor volatility directly dictates mass transport and deposition rates. D4 exhibits a vapor pressure of 132 Pa at 25 °C, which is substantially higher than the 33.2 Pa vapor pressure of the heavier D5 homologue. This higher volatility allows D4 to sustain high deposition rates (>1 micron/min in optimized HFCVD systems) while retaining its cyclic structure in the plasma phase to introduce nanoporosity into the dielectric film. Substituting with D5 results in precursor starvation under identical carrier gas flows, requiring costly process re-optimization and heated delivery lines [1].

Evidence DimensionVapor Pressure at 25 °C
Target Compound DataD4: 132 Pa
Comparator Or BaselineD5: 33.2 Pa
Quantified DifferenceD4 offers approximately 4x higher vapor pressure than D5 at room temperature.
ConditionsStandard temperature (25 °C) measurement for CVD precursor feed systems

D4 is the optimal procurement choice for CVD applications requiring high throughput and consistent vapor-phase mass transport without the need for high-temperature heated delivery lines.

Room-Temperature Liquid Processability vs. D3 Solid

The physical state of the cyclosiloxane monomer is a critical procurement factor for continuous industrial manufacturing. D4 has a melting point of 17.5 °C, remaining a pumpable liquid in standard climate-controlled facilities. In stark contrast, D3 has a melting point of approximately 64 °C, existing as a crystalline solid at room temperature. Procuring D3 requires heated storage, jacketed transfer lines, and specialized solid-handling or pre-melting equipment to prevent line blockages. D4 eliminates these capital and energy expenditures, allowing for seamless integration into standard liquid-feed reactors [1].

Evidence DimensionMelting Point / Physical State
Target Compound DataD4: 17.5 °C (Liquid at standard RT)
Comparator Or BaselineD3: ~64 °C (Solid at standard RT)
Quantified Difference46.5 °C difference in melting point, shifting the material from a solid to a processable liquid at room temperature.
ConditionsStandard ambient pressure handling and storage

Procuring D4 avoids the engineering overhead, heated line requirements, and clogging risks associated with handling solid D3 in continuous manufacturing workflows.

Equilibrium Ring-Opening Polymerization for High-MW PDMS

Due to its moderate ring strain and highly controllable activation energy (18.1 kcal/mol), D4 is the preferred monomer for the industrial synthesis of high-molecular-weight polydimethylsiloxane (PDMS) elastomers and silicone fluids via equilibrium anionic or cationic ring-opening polymerization [1].

Precursor for PECVD/HFCVD of Low-k Dielectric Thin Films

Leveraging its high vapor pressure (132 Pa at 25 °C) compared to heavier homologues, D4 is heavily utilized as a volatile precursor in chemical vapor deposition processes to create nanoporous, low-k dielectric layers critical for advanced semiconductor manufacturing [2].

Continuous-Feed Siloxane Copolymer Synthesis

Because D4 remains a pumpable liquid at room temperature (melting point 17.5 °C), it is the optimal procurement choice for continuous-feed reactor systems producing siloxane copolymers, avoiding the heated-line infrastructure required for solid D3[3].

Physical Description

Liquid
Colorless liquid; mp = 17.5 deg C; [ICSC]
COLOURLESS OILY LIQUID.

Color/Form

Oily liquid
Smooth, viscous liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

296.07516538 Da

Monoisotopic Mass

296.07516538 Da

Boiling Point

175 °C
BP: 74 °C at 20 mm Hg
175Â °C

Flash Point

55 °C (131 °F) - closed cup
56Â °C

Heavy Atom Count

16

Density

Specific gravity: 0.9558
Relative density (water = 1): 0.96

LogP

6.74 (LogP)
log Kow = 6.74 (average of 3 measurements)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

17.5 °C
17.5Â °C

UNII

CZ227117JE

Related CAS

25037-57-4

GHS Hazard Statements

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octamethylcyclotetrasiloxane is an oily liquid. It is very slightly soluble in water. USE: Octamethylcyclotetrasiloxane is an important commercial chemical that is used to make other silicone chemicals, and as an ingredient in cosmetics, hair care products and deodorants. EXPOSURE: Workers who use or produce octamethylcyclotetrasiloxane may breathe in vapors or have direct skin contact. The general population is exposed through skin contact when using cosmetics, hair care products and deodorants containing octamethylcyclotetrasiloxane. Exposure can occur through inhalation from breathing in vapors from these products. Women receiving silicone breast implants may also be exposed to octamethylcyclotetrasiloxane. If octamethylcyclotetrasiloxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Octamethylcyclotetrasiloxane is not expected to move through soil. It is expected to move into air from wet soils or water surfaces. However, binding to soil and suspended particles may slow this process. Octamethylcyclotetrasiloxane is not expected to be broken down by microorganisms, but can be broken down by soil ingredients and it may build up in tissues of aquatic organisms. RISK: Allergic skin reactions did not occur in human volunteers following repeated skin contact with octamethylcyclotetrasiloxane. No adverse immune system effects were observed in human volunteers that breathed low levels of octamethylcyclotetrasiloxane vapors. Enlarged liver and thyroid and slight changes in female reproductive organs were observed in laboratory animals repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor or high oral doses. Lung and liver damage were observed in laboratory animals following injections of octamethylcyclotetrasiloxane at very high doses. Autoimmune reactions were observed in laboratory mice following octamethylcyclotetrasiloxane injections. Immune system effects were not observed in laboratory rats following inhalation or oral exposure. Impaired fertility, alterations in female hormone levels, impaired ovulation (egg-release), and early reproductive senescence (similar to human menopause) were observed in laboratory rats repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor. Octamethylcyclotetrasiloxane weakly mimics the female hormone estrogen in laboratory animals following oral exposure to very low doses. No adverse effects were observed in male reproductive function or organs. No birth defects were observed in offspring of laboratory animals exposed to moderate-to-high levels of octamethylcyclotetrasiloxane vapor during pregnancy. An increased risk of cancer was not observed in women receiving cosmetic breast implants, which may contain octamethylcyclotetrasiloxane. The potential for octamethylcyclotetrasiloxane to cause cancer has not been examined in laboratory animals. The potential for octamethylcyclotetrasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone.

Vapor Pressure

1.05 [mmHg]
1.05 mm Hg at 25 °C
Vapor pressure, Pa at 21.7Â °C: 133.3

Pictograms

Health Hazard

Health Hazard

Other CAS

556-67-2

Absorption Distribution and Excretion

Inhalation of octamethylcyclotetrasiloxane (D4) induces CYP2B1/2 protein and causes liver enlargement. We have developed a pharmacodynamic (PD) extension to a physiologically based pharmacokinetic (PBPK) model to characterize these dose-response behaviors. The PD model simulates interactions of D4 with a putative receptor, leading to increased production of cytochrome P450 2B1/2. Induction was modeled with a Hill equation with dissociation constant, Kd, and Hill coefficient, N. Both a 1- and a 5-compartment liver model were evaluated. The PBPK model provided excellent simulations of tissue D4 and hepatic CYP2B1/2 protein concentrations following 6 hr/day, 5-day inhalation exposures to 0, 1, 7, 30, 70, 150, 300, 500, 700, or 900 ppm D4. Either the 1- or 5-compartment liver model could accurately simulate increases in CYP2B1/2 protein in the liver. With a 1-compartment liver, Kd and N were 0.67 uM (free liver concentration) and 1.9, respectively. The 5-compartment model used higher N-values (approximately 4.0) and varied Kd between compartments. The fitted 5-compartment model parameters were Kd = 0.67 uM in the midzonal compartment with geometric differences in Kd between compartments of 2.9. On the basis of unbound (free) plasma concentrations, D4 appeared to be a higher potency inducer than phenobarbital (PB). Dose-response curves for increased liver weights had N/mS 1.0 and Kd/mS 3.4 uM, very different values from those for enzyme induction. Exposure concentration leading to a 0.1% increase in CYP2B1/2 protein predicted by the 1- and 5-compartment models were 2.1 ppm and 5.1 ppm, respectively. The 1- and 5-compartment liver models provided very similar fits to the whole liver induction data, excluding the lowest dose, but the 5-compartment liver model had the additional advantage of simultaneously describing the regional induction of CYP2B1/2.
... The aim of this study was to quantify cyclic volatile methylsiloxanes (cVMS) in blood plasma of pregnant and postmenopausal women, and to investigate possible links to self-reported use of PCPs for the latter group. Participants were recruited from two studies, namely the Norwegian Women and Cancer Study (NOWAC) and the North Norwegian Mother-and-child Study (MISA). For the NOWAC cohort, 94 plasma samples from postmenopausal women were analyzed (blood drawn in 2005) and information about PCP use and breast implants was derived from a self-administered questionnaire. In the MISA study, the collection of the plasma samples (blood drawn in 2009) constituted a re-sampling because the original serum vacutainers used were contaminated with cVMS. D4 (octamethylcyclotetrasiloxane) was the dominant compound in plasma for both cohorts. For the NOWAC samples, more than 85% of the women had D4 concentrations above the LOQ (2.74 ng/mL), while the detection frequency was only 18% for the MISA participants. The highest cVMS plasma concentrations were observed for D4: 12.7 ng/mL (NOWAC) and 2.69 ng/mL (MISA). For the other cVMS, decamethylcyclopentasiloxane (D5) and dodecamethylcyclohexasiloxane (D6) concentrations were below the detection limit in most samples. There was no significant correlation between the concentrations of D4 and the reported total body cream use. Sampling time (2005 versus 2009) and age of the donors could explain the differences between the two cohorts.
Octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are cyclic siloxanes used as chemical intermediates with some applications in consumer products. The in vitro percutaneous absorption of (14)C-D4 and (14)C-D5 was studied in flow-through diffusion cells. Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hr. The majority of applied D4 and D5 (approximately 90%) volatilized before being absorbed. Only 0.5% of applied D4 was absorbed while the absorption of D5 (0.04%) was one order of magnitude lower. The largest percentage (>90%) of the absorbed D4 and D5 was found in the skin. The fate of D4 and D5 absorbed in the skin was studied in rat in vivo. A single dose of (14)C-D4 (10, 4.8 and 2 mg/sq cm) and (14)C-D5 (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area. Rats were housed in metabolism cages up to 24 hr to enable collection of urine, feces, expired/escaped volatiles. The majority of applied D4 or D5 had volatilized from the skin surface. Less than 1.0% of the applied D4 and only 0.2% of applied D5 was absorbed with approximately 60% of absorbed D4 and 30% of absorbed D5 reaching systemic compartments. The amount absorbed into the skin decreased with time showing that residual D4 and D5 diffused back to the skin surface and continued to evaporate. Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both D4 (< or = 0.5% of applied dose) and D5 (<0.1% of applied dose).
There is potential for human exposure to cyclic siloxanes by the respiratory route. To determine the pharmacokinetics of octamethylcyclotetrasiloxane (D4), a material commonly found in personal care products, the respiratory intake and uptake of D4 were measured in 12 healthy volunteers (25-49 years) on two occasions. Subjects inhaled 10 ppm D4 (122 micrograms/liter) or air (control) during a 1-hr exposure via a mouthpiece in a double-blind, randomized fashion. Inspiratory and expiratory D4 concentrations were continuously measured. Exhaled air and plasma D4 levels were measured before, during, and after exposures. Individual D4 uptakes were measured under steady-state conditions during three rest periods (10, 20, and 10 min, respectively) alternating with two 10-min exercise periods. Mean D4 intake was 137 +/- 25 mg (SD) and the mean deposition efficiency was equivalent to 0.74/(1 + 0.45 VE), where VE is the minute ventilation. No changes in lung function were induced by the D4 vapor. Plasma measurements of D4 gave a mean peak value of 79 +/- 5 ng/g (SEM) and indicated a rapid nonlinear blood clearance. Using lung volume and respiratory surface area estimates based on functional residual capacity measurements, we developed a model and determined that the effective mass transfer coefficient for D4 was 5.7 x 10(-5) cm/s from lung air to blood. In an additional eight subjects, we compared D4 deposition with mouthpiece and nasal breathing at resting ventilations. For these individuals, mean deposition was similar for the two exposure protocols, averaging 12% after correction for exposure system losses. These are the first data describing the intake and absorption of D4 and they should contribute to a meaningful safety assessment of the compound.
For more Absorption, Distribution and Excretion (Complete) data for OCTAMETHYLCYCLOTETRASILOXANE (20 total), please visit the HSDB record page.

Metabolism Metabolites

In a recent pharmacokinetic study, six human volunteers were exposed by inhalation to 10 ppm (14)C-D4 for 1 hr during alternating periods of rest and exercise. Octamethylcyclotetrasiloxane (D4) concentrations were determined in exhaled breath and blood. Total metabolite concentrations were estimated in blood, while the amounts of individual metabolites were measured in urine. Here, we use these data to develop a physiologically based pharmacokinetic (PBPK) model for D4 in humans. Consistent with PBPK modeling efforts for D4 in the rat, a conventional inhalation PBPK model assuming flow-limited tissue uptake failed to adequately describe these data. A refined model with sequestered D4 in blood, diffusion-limited tissue uptake, and an explicit pathway for D4 metabolism to short-chain linear siloxanes successfully described all data. Hepatic extraction in these volunteers, calculated from model parameters, was 0.65 to 0.8, i.e., hepatic clearance was nearly flow-limited. The decreased retention of inhaled D4 seen in humans during periods of exercise was explained by altered ventilation/perfusion characteristics during exercise and a rapid approach to steady-state conditions. The urinary time course excretion of metabolites was consistent with a metabolic scheme in which sequential hydrolysis of linear siloxanes followed oxidative demethylation and ring opening. The unusual properties of D4 (high lipophilicity coupled with high hepatic and exhalation clearance) lead to rapid decreases in free D4 in blood. The success of D4 PBPK models with a similar physiological structure in both humans and rats increases confidence in the utility of the model for predicting human tissue concentrations of D4 and metabolites during inhalation exposures.
Octamethylcyclotetrasiloxane (D4) is an industrial chemical of significant commercial importance. In this study, its major urinary metabolites were identified. The urine samples described here were collected from male and female Fischer rats (F-344) administered [(14)C]D4 i.v. The metabolite profile was obtained using an HPLC system equipped with a radioisotope detector. HPLC analysis was performed on a C18 column, using an acetonitrile/water mobile phase. The HPLC radiochromatogram revealed two major and at least five minor metabolites. The two major metabolites, constituting 75 to 85% of the total radioactivity, were identified as dimethylsilanediol [Me(2)Si(OH)(2)] and methylsilanetriol [MeSi(OH)(3)]. Formation of MeSi(OH)(3) clearly established demethylation at the silicon-methyl bonds of D4. No parent D4 was present in urine. The minor metabolites identified were tetramethyldisiloxane-1,3-diol [Me(2)Si(OH)-O-Si(OH)Me(2)], hexamethyltrisiloxane-1,5-diol [Me(2)Si(OH)-OSiMe(2)-OSi(OH)Me(2)], trimethyldisiloxane-1,3,3-triol [MeSi(OH)(2)-O-Si(OH)Me(2)], dimethyldisiloxane-1,1,3,3-tetrol [MeSi(OH)(2)-O-Si(OH)(2)Me], and dimethyldisiloxane-1,1,1,3,3-pentol [Si(OH)(3)-O-Si(OH)(2)Me]. The structural assignments were based on gas chromatography-mass spectrometry analysis of the tetrahydrofuran metabolite extracts, which were derivatized using bis(trimethylsiloxy)triflouroacetamide, a trimethylsilylating agent. The structures were confirmed by synthesizing (14)C-labeled standards and comparing their HPLC radiochromatograms with the corresponding components in the rat urine. GC-MS spectral comparisons of the trimethylsilylated derivatized standards and urinary components also were made to further confirm their identities. Finally, several of the urinary metabolites were fractionated using HPLC, and GC-MS comparisons were again made for positive structural identification. The pathways for metabolite formation are not yet understood, but a mechanistic hypothesis has been proposed to account for the various metabolites observed thus far.
The retention, distribution, metabolism, and excretion of (14)C-octamethylcyclotetrasiloxane (D4) were studied in Fischer 344 rats after single and multiple exposures to 7, 70, or 700 ppm (14)C-D(4). ... Urinary metabolites included dimethylsilanediol and methylsilanetriol plus five minor metabolites. Relative abundance of these metabolites was the same from every test group.
Cytochrome P450 has been shown to catalyze the demethylation of octamethylcyclotetrasiloxane, which is an example of Si-demethylation ...

Wikipedia

Octamethylcyclotetrasiloxane

Biological Half Life

75.86 Days

Use Classification

Cosmetics -> Humectant; Hair conditioning; Emollient; Antistatic; Viscosity controlling; Solvent

Methods of Manufacturing

Isolated from hydrolysis product of dimethyldichlorosilane.
Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with octamethylcyclotetrasiloxane as the main cyclic component.

General Manufacturing Information

Adhesive Manufacturing
Other (requires additional information)
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Wood Product Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-: ACTIVE
In the preparation of silicone-coated membranes for use in blood oxygenators, plasma polymerization of octamethylcyclotetrasiloxane in celgard membrane showed better blood compatibility than silastic sheeting or glass.
Octamethylcyclotetrasiloxane is used to replace isopropyl myristate, isopropyl palmitate, or other oily carriers used in deodorants or antiperspirants.
In a study dated from September 2, 2004 the Danish EPA found octamethylcyclotetrasiloxane in creams and styling supplies at average concentrations of 0.3 and 0.8%. The study states that the materials would no longer be used in these products during the upcoming year.
Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: octamethylcyclotetrasiloxane; Matrix: air; Detection Limit: 100 ng per tube or less.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

... D4 co-administered over a wide range of ethinyl estradiol (EE) doses, resulted in a significant reduction in uterine weight compared to EE alone.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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